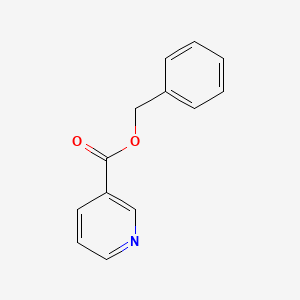

Benzyl nicotinate

Übersicht

Beschreibung

Turkesteron ist ein natürlich vorkommendes Phytoecdysteroid, eine Art von Steroid, das in Pflanzen, Arthropoden und Pilzen gefunden wird. Es wird hauptsächlich aus der Pflanze Ajuga turkestanica gewonnen, die in Zentralasien beheimatet ist. Turkesteron hat aufgrund seiner potenziellen anabolen Wirkungen Aufmerksamkeit erregt, die denen von anabolen Steroiden ähneln, jedoch ohne die damit verbundenen negativen Nebenwirkungen . Es ist bekannt für seine Rolle bei der Unterstützung der Häutung, Entwicklung und Fortpflanzung bei Arthropoden .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Turkesteron kann durch verschiedene chemische Umwandlungen synthetisiert werden. Eine gängige Methode beinhaltet die regioselektive Synthese von Turkesteronderivaten, wie z. B. 11α-Acyl-Derivaten. Dieser Prozess beinhaltet typischerweise die Verwendung von Reagenzien wie Propionsäureanhydrid in trockenem Pyridin bei Raumtemperatur . Die Strukturen dieser Derivate werden mithilfe spektroskopischer Techniken wie Kernresonanzspektroskopie und Massenspektrometrie bestätigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Turkesteron beinhaltet oft die Extraktion aus pflanzlichen Quellen, insbesondere Ajuga turkestanica. Der Extraktionsprozess umfasst die Ernte der Pflanze, das Trocknen und dann die Verwendung von Lösungsmitteln, um die aktive Verbindung zu isolieren. Das extrahierte Turkesteron wird dann mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Turkesterone can be synthesized through various chemical transformations. One common method involves the regioselective synthesis of turkesterone derivatives, such as 11α-acyl derivatives. This process typically involves the use of reagents like propionic anhydride in dry pyridine at room temperature . The structures of these derivatives are confirmed using spectroscopic techniques like nuclear magnetic resonance and mass spectrometry .

Industrial Production Methods: Industrial production of turkesterone often involves the extraction from plant sources, particularly Ajuga turkestanica. The extraction process includes harvesting the plant, drying, and then using solvents to isolate the active compound. The extracted turkesterone is then purified using techniques such as high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Turkesteron durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Beispielsweise beinhaltet die Synthese von Turkesteron 11α-Acyl-Derivaten Acylierungsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden bei Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Turkesteronderivate, die eine signifikante biologische Aktivität behalten .

Wissenschaftliche Forschungsanwendungen

Pain Relief

Benzyl nicotinate has been identified as a promising compound for pain relief, especially in topical formulations. Research indicates that it acts as a rubefacient , promoting blood circulation and providing analgesic effects. A notable patent (US20070141167A1) describes novel topical compositions containing this compound that effectively alleviate pain associated with chronic conditions. The compound's mechanism involves increasing local blood flow, which can enhance the delivery of other therapeutic agents and improve patient outcomes .

Skincare Applications

Enhanced Skin Vitality : this compound is widely used in cosmetics for its ability to improve skin circulation. By increasing blood flow to the skin, it helps deliver essential nutrients and oxygen, resulting in a revitalized appearance . This property makes it a key ingredient in anti-aging creams and moisturizing products.

Improved Absorption : The compound also enhances the permeability of the skin, allowing for better absorption of other active ingredients such as vitamins and antioxidants. This characteristic is particularly beneficial in formulations aimed at treating specific skin conditions or enhancing overall skin health .

Hair Care Benefits

This compound has found applications in hair care products due to its vasodilatory effects. By improving blood circulation in the scalp, it supports hair follicle health and promotes hair growth. Products formulated with this compound are increasingly popular among consumers seeking effective solutions for hair thinning or loss .

Scientific Studies and Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Skin Oxygenation : A study published in PubMed investigated the role of this compound in improving skin oxygenation levels after dermal application. The results indicated that different formulations could significantly influence the efficacy of this compound, with lipid nanoparticles showing the highest effectiveness .

- Kinetics of Blood Flow : Research has demonstrated that topical application of this compound leads to a marked increase in blood flow at the application site. This response is dose-dependent and varies with the type of vehicle used for delivery .

Safety and Considerations

This compound is generally considered safe for topical use when formulated correctly. Users may experience mild warmth or redness due to increased blood flow, but these effects are typically transient . It is recommended that consumers conduct patch tests when using new products containing this compound.

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pain Relief | Analgesic effects through increased circulation | Effective in topical formulations for chronic pain |

| Skincare | Enhanced vitality and absorption | Improves nutrient delivery; used in anti-aging products |

| Hair Care | Supports hair growth through improved circulation | Promotes follicle health; popular in scalp treatments |

| Scientific Research | Investigated for oxygenation and blood flow dynamics | Efficacy influenced by formulation type |

Wirkmechanismus

Turkesterone exerts its effects by interacting with the ecdysteroid receptor, a nuclear receptor found in arthropods. This interaction regulates gene expression related to molting and development . In mammals, turkesterone is believed to activate the mammalian target of rapamycin (mTOR) pathway, which is crucial for muscle protein synthesis and growth . It optimizes the mRNA translation process and promotes leucine uptake into muscle cells, leading to increased protein synthesis and muscle hypertrophy .

Vergleich Mit ähnlichen Verbindungen

Ecdysterone: Another phytoecdysteroid found in plants like spinach.

20-Hydroxyecdysone: A well-studied ecdysteroid known for its role in insect development and potential anabolic effects in mammals.

Comparison: Turkesterone is often hailed for its higher bioavailability and potency compared to other ecdysteroids . While ecdysterone has more extensive research backing, turkesterone is gaining popularity for its potential to stimulate protein synthesis and muscle growth more effectively .

Biologische Aktivität

Benzyl nicotinate (BN) is an ester of nicotinic acid that exhibits significant biological activity, particularly as a vasodilator. This article explores its mechanisms of action, effects on various biological systems, and clinical applications, supported by data tables and case studies.

This compound acts primarily by enhancing blood flow through vasodilation. Upon topical application, it penetrates the skin and releases nicotinic acid, which stimulates the production of prostaglandins that promote vasodilation. This mechanism is crucial in increasing tissue oxygenation, particularly in hypoxic conditions such as tumors.

Key Findings:

- Vasodilation : BN increases cutaneous blood flow significantly, with optimal concentrations identified at 2.5% for enhancing tissue oxygen levels in tumors .

- Oxygenation : In studies involving radiation therapy on tumor models, the application of BN resulted in a significant increase in tumor pO2, which correlated with inhibited tumor growth .

1. Treatment of Thrombophlebitis

A recent study evaluated the efficacy of a topical ointment containing heparin sodium and this compound for treating thrombophlebitis among 2002 patients in India. The results indicated:

- Effectiveness : 72% of patients reported excellent treatment effectiveness.

- Safety : Adverse effects were minimal, with only 0.25% experiencing side effects on day three and 0.05% on day seven .

Table 1: Clinical Outcomes of Thrombophlebitis Treatment

| Outcome Measure | Day 3 Improvement | Day 7 Improvement |

|---|---|---|

| Severity of Phlebitis | Significant (p<0.001) | Significant (p<0.001) |

| Venous Lesion Length | Reduced | Further Reduced |

| Pain and Tenderness Scores | Lowered | Lowered |

2. Effects on Blood Flow Dynamics

Research has demonstrated that topical application of BN leads to increased blood flow across different anatomical sites. A study used laser Doppler flowmetry to measure changes in blood flow after applying BN gel.

Table 2: Blood Flow Response to this compound Application

| Anatomical Site | Maximal Blood Flow Increase | Time to Maximal Response |

|---|---|---|

| Forearm | Highest | Fastest |

| Forehead | Moderate | Moderate |

| Calf | Comparable to Forearm | Comparable |

Research Findings

Several studies have corroborated the vasodilatory effects of this compound:

- Tumor Studies : In a controlled study on radiation-induced tumors, the application of a 2.5% BN formulation led to a significant increase in tumor oxygenation (pO2), facilitating improved outcomes during radiotherapy .

- Kinetics of Blood Flow : The kinetics following topical application showed that blood flow increased significantly, with variations based on skin characteristics at different anatomical sites .

Eigenschaften

IUPAC Name |

benzyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYGGMBOZFWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046542 | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-44-0 | |

| Record name | Benzyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Pyridinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzyl nicotinate?

A: this compound acts as a vasodilator, primarily targeting cutaneous blood vessels. [] This effect is attributed to its ability to stimulate the release of vasoactive substances, leading to relaxation of smooth muscle cells in blood vessel walls and increased blood flow. [, ]

Q2: How does the vasodilatory effect of this compound manifest in the skin?

A: Topical application of this compound induces noticeable redness and a warming sensation. [, ] This is a direct result of increased blood flow in the superficial dermal plexus and deeper capillaries. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C13H11NO2, and its molecular weight is 213.23 g/mol. []

Q4: Are there any specific spectroscopic techniques used to characterize this compound?

A: Yes, researchers have employed various spectroscopic methods, including Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, to study the diffusion of this compound through biological membranes like the stratum corneum. [, ]

Q5: How stable is this compound in aqueous solutions?

A: this compound undergoes degradation in aqueous solutions, exhibiting first-order rate kinetics. This degradation is influenced by pH and temperature, with higher pH and temperature accelerating the process. []

Q6: Can the stability of this compound in aqueous solutions be improved?

A: Yes, incorporating glycerol or polyethylene glycol 400 into the aqueous solution significantly enhances the stability of this compound. []

Q7: What are some applications of this compound in drug delivery?

A: this compound has been investigated as a potential absorption enhancer in topical formulations. For instance, it has been incorporated into indomethacin cream ointments to enhance the drug's permeation through the skin. []

Q8: Does this compound exhibit any catalytic properties?

A: While not extensively explored for its catalytic activity, this compound can be used as a starting material in reactions catalyzed by N-Heterocyclic Carbenes (NHCs). These reactions, typically transesterifications, occur within room-temperature ionic liquids (RTILs), providing a greener alternative to traditional organic solvents. []

Q9: Have computational methods been used to study this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the adsorption behavior of this compound on metal surfaces, providing insights into its corrosion inhibition properties. []

Q10: How does modifying the structure of this compound affect its activity?

A: Research suggests that the lipophilicity of this compound and its derivatives plays a significant role in their biological activity. Studies examining the structure-activity relationship have demonstrated that increasing the alkyl chain length of nicotinic acid esters enhances their lipophilicity and, consequently, their ability to penetrate biological membranes. [, ]

Q11: What formulation strategies have been explored to improve the stability or bioavailability of this compound?

A: Encapsulating this compound in liposomes has been investigated as a means to enhance its topical delivery and potentially improve its bioavailability. This approach aims to protect the drug from degradation and facilitate its penetration through the skin barrier. [, ]

Q12: What is known about the pharmacokinetics of this compound?

A: Research indicates that this compound is metabolized in the serum, with a half-life (T1/2) of 0.78 minutes and a protein binding of 91.6%. These findings suggest that it is rapidly cleared from the circulation. []

Q13: Has this compound been studied in any animal models of disease?

A: Yes, studies in rats have demonstrated that this compound can enhance tumor oxygenation and improve the efficacy of radiation therapy in a subcutaneous fibrosarcoma model. This effect is attributed to its vasodilatory properties, which increase blood flow and oxygen delivery to the tumor. []

Q14: What analytical techniques are commonly used to quantify this compound in various matrices?

A: Gas chromatography with flame ionization detection (GC-FID) is a frequently employed technique for the simultaneous determination of this compound and other active ingredients in topical formulations like ointments and creams. [, ]

Q15: Have any imaging techniques been used to study the distribution or permeation of this compound?

A: Yes, ATR-FTIR spectroscopic imaging has been utilized to visualize and quantify the diffusion of this compound through the stratum corneum. This technique provides valuable insights into the drug's penetration pathway and the influence of formulation variables on its diffusion. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.